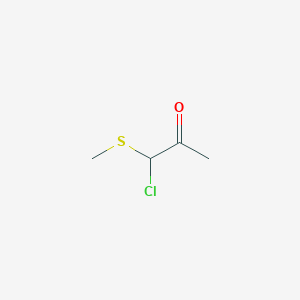
1-Chloro-1-(methylsulfanyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1-methylsulfanyl-propan-2-one is an organic compound with the molecular formula C4H7ClOS It is a chlorinated ketone with a methylsulfanyl group attached to the second carbon atom
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-1-methylsulfanyl-propan-2-one can be synthesized through several methods. One common approach involves the chlorination of 1-methylsulfanyl-propan-2-one using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of 1-chloro-1-methylsulfanyl-propan-2-one may involve the continuous flow of reactants through a reactor, allowing for efficient heat management and product separation. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions: 1-Chloro-1-methylsulfanyl-propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new compounds.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (CH2Cl2) are typical.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol (EtOH) or tetrahydrofuran (THF) are frequently employed.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products such as 1-amino-1-methylsulfanyl-propan-2-one, 1-hydroxy-1-methylsulfanyl-propan-2-one, or 1-methylsulfanyl-1-thiopropan-2-one can be formed.
Oxidation: Products include 1-chloro-1-methylsulfinyl-propan-2-one (sulfoxide) and 1-chloro-1-methylsulfonyl-propan-2-one (sulfone).
Reduction: The primary product is 1-chloro-1-methylsulfanyl-propan-2-ol.
科学的研究の応用
1-Chloro-1-methylsulfanyl-propan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s reactivity makes it useful in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the effects of chlorinated ketones and sulfanyl groups on biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of 1-chloro-1-methylsulfanyl-propan-2-one involves its reactivity with nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonyl group can undergo reduction or oxidation, leading to various functionalized products. The methylsulfanyl group can be oxidized to sulfoxides or sulfones, altering the compound’s reactivity and properties.
類似化合物との比較
1-Chloro-2-methylsulfanyl-propan-2-one: Similar structure but with the chlorine atom on the second carbon.
1-Bromo-1-methylsulfanyl-propan-2-one: Similar structure but with a bromine atom instead of chlorine.
1-Chloro-1-methylsulfanyl-butan-2-one: Similar structure but with an additional carbon in the chain.
Uniqueness: 1-Chloro-1-methylsulfanyl-propan-2-one is unique due to the specific positioning of the chlorine and methylsulfanyl groups, which influence its reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and makes it a valuable compound in organic synthesis and medicinal chemistry.
特性
CAS番号 |
56870-03-2 |
|---|---|
分子式 |
C4H7ClOS |
分子量 |
138.62 g/mol |
IUPAC名 |
1-chloro-1-methylsulfanylpropan-2-one |
InChI |
InChI=1S/C4H7ClOS/c1-3(6)4(5)7-2/h4H,1-2H3 |
InChIキー |
HKGZGKXNOQKDLD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(SC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



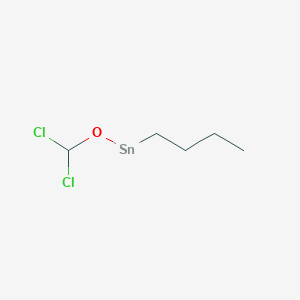
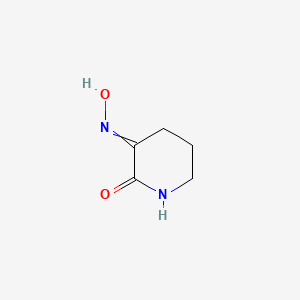
![1,1'-[Methylenedi(4,1-phenylene)]dipyrrolidine](/img/structure/B14646029.png)
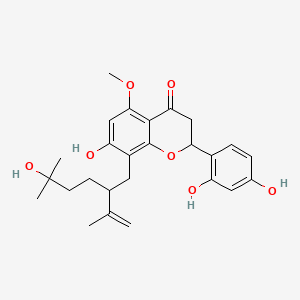
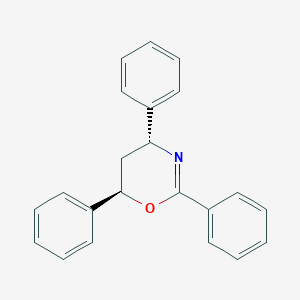

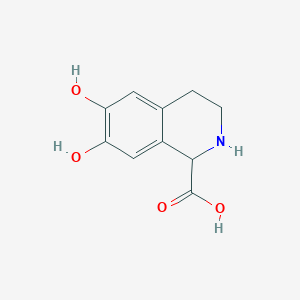
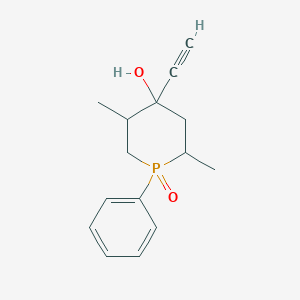

![Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-methoxy-](/img/structure/B14646058.png)

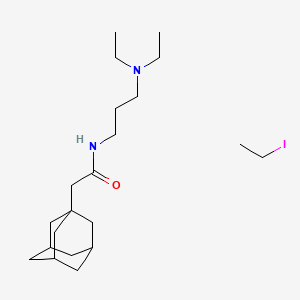
![1,1'-[(3-Methyl-1,2-phenylene)di(ethane-1,1-diyl)]dibenzene](/img/structure/B14646086.png)
